(4-Cyano-2-ethoxyphenyl) butanoate
Overview
Description
4-Cyano-2-ethoxyphenyl butyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-ethoxyphenyl butyrate can be synthesized through the esterification of 4-cyano-2-ethoxyphenol with butyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of (4-Cyano-2-ethoxyphenyl) butanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-ethoxyphenyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2-ethoxyphenol and butyric acid.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Cyano-2-ethoxyphenol and butyric acid.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-ethoxyphenyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Cyano-2-ethoxyphenyl) butanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester functionality can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: Known for its use in fragrances and as a solvent
Uniqueness
4-Cyano-2-ethoxyphenyl butyrate stands out due to the presence of both a cyano group and an ethoxy group on the phenyl ring
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-13(15)17-11-7-6-10(9-14)8-12(11)16-4-2/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFLCXJYRJMMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C#N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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